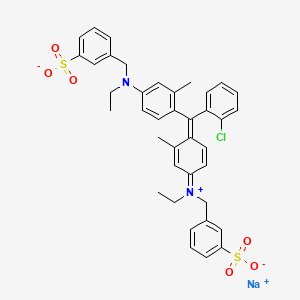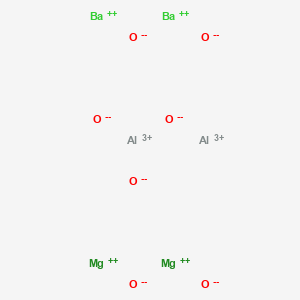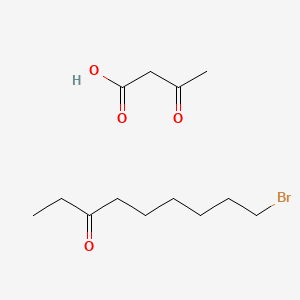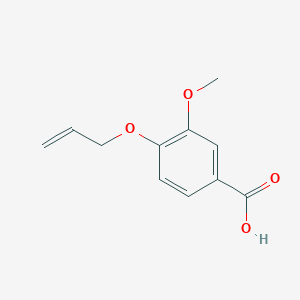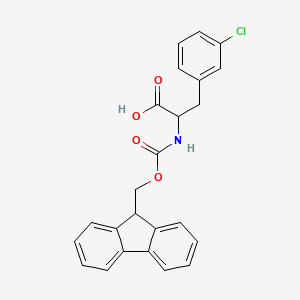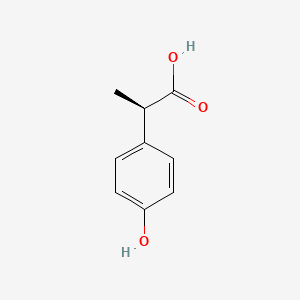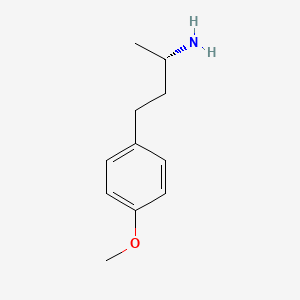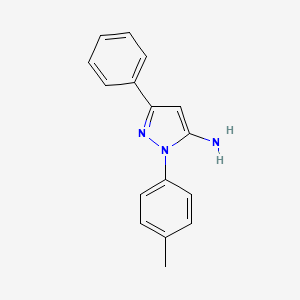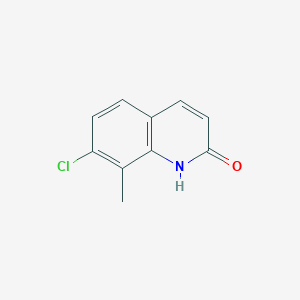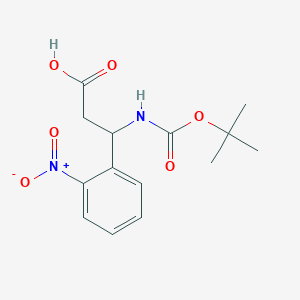
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
描述
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also known as Boc-ONp, is a versatile synthetic organic compound used in a wide range of scientific research applications. It is a carboxylic acid with a tert-butoxycarbonyl group at the α-position and a 2-nitrophenyl group at the β-position. Boc-ONp is used as a reagent in organic synthesis and as a building block for the preparation of various organic compounds. It is also used as a starting material for the synthesis of peptides, peptidomimetics and other bioactive molecules.
科学研究应用
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is widely used in scientific research applications. It is used as a reagent in the synthesis of peptides, peptidomimetics and other bioactive molecules. It is also used as a starting material for the synthesis of organic compounds, such as amines, alcohols, aldehydes and ketones. In addition, 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is used as a protecting group for amines, as a ligand for transition metal complexes and as a catalyst for organic reactions.
作用机制
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid functions as a protecting group for amines by blocking the amine group from further reaction. It also functions as a ligand for transition metal complexes, allowing the metal to form a coordination bond with the 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid molecule. In addition, 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid can act as a catalyst for organic reactions, allowing the reaction to proceed more efficiently.
Biochemical and Physiological Effects
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid has no known biochemical or physiological effects in humans. It is not known to be toxic or to cause any adverse reactions.
实验室实验的优点和局限性
The main advantage of using 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a starting material for the synthesis of peptides and other bioactive molecules, and as a protecting group for amines. It is also relatively stable and easy to handle. The main limitation of using 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid in laboratory experiments is its potential for racemization, which can occur when the compound is exposed to high temperatures or acidic conditions.
未来方向
There are many potential future directions for the use of 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid in scientific research. It could be used in the synthesis of more complex organic compounds, such as peptidomimetics and other bioactive molecules. It could also be used as a catalyst for organic reactions, such as Diels-Alder reactions and Wittig reactions. In addition, 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid could be used in the development of new drugs and drug delivery systems. Finally, 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid could be used in the development of new materials, such as polymers and nanomaterials.
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVFDQXYVJSWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426008 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid | |
CAS RN |
206537-28-2 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



